molecular formula C14H16N2O3 B15171181 (5-Hydroxy-6-methoxy-1H-indol-2-yl)(pyrrolidin-1-yl)methanone CAS No. 919535-04-9

(5-Hydroxy-6-methoxy-1H-indol-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B15171181
CAS No.: 919535-04-9
M. Wt: 260.29 g/mol
InChI Key: JVEHLKCMMLOVMG-UHFFFAOYSA-N
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Description

(5-Hydroxy-6-methoxy-1H-indol-2-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure combining an indole moiety with a pyrrolidine ring, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-6-methoxy-1H-indol-2-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the indole core. Common methods include the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-6-methoxy-1H-indol-2-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

(5-Hydroxy-6-methoxy-1H-indol-2-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-Hydroxy-6-methoxy-1H-indol-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also influence signal transduction pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Hydroxy-6-methoxy-1H-indol-2-yl)(pyrrolidin-1-yl)methanone stands out due to its unique combination of an indole core with a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

919535-04-9

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

(5-hydroxy-6-methoxy-1H-indol-2-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C14H16N2O3/c1-19-13-8-10-9(7-12(13)17)6-11(15-10)14(18)16-4-2-3-5-16/h6-8,15,17H,2-5H2,1H3

InChI Key

JVEHLKCMMLOVMG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(NC2=C1)C(=O)N3CCCC3)O

Origin of Product

United States

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